molecular formula C15H25IN2O2 B13734794 Carbamic acid, methyl-, (6-trimethylammonio)thymyl ester, iodide CAS No. 20347-56-2

Carbamic acid, methyl-, (6-trimethylammonio)thymyl ester, iodide

Cat. No.: B13734794
CAS No.: 20347-56-2
M. Wt: 392.28 g/mol
InChI Key: BYQKKYSINXQDEZ-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, (6-trimethylammonio)thymyl ester, iodide is a chemical compound with a complex structure that includes a carbamate ester and an iodide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, (6-trimethylammonio)thymyl ester, iodide typically involves the reaction of thymol with methyl carbamate in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained. The iodide ion is introduced through a subsequent reaction with an iodinating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include purification steps such as crystallization or distillation to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, (6-trimethylammonio)thymyl ester, iodide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, with reaction conditions typically involving acidic or basic media.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, with reaction conditions often involving anhydrous solvents and low temperatures.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide), with reaction conditions varying depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the original compound.

Scientific Research Applications

Carbamic acid, methyl-, (6-trimethylammonio)thymyl ester, iodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, including as an active ingredient in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, (6-trimethylammonio)thymyl ester, iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, methyl-, (3-trimethylammonio-m-cumenyl) ester, iodide
  • Carbamic acid, methyl-, (5-trimethylammonio)carvacryl ester, iodide

Uniqueness

Carbamic acid, methyl-, (6-trimethylammonio)thymyl ester, iodide is unique due to its specific structural features and the presence of the thymyl group. This uniqueness may confer distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

20347-56-2

Molecular Formula

C15H25IN2O2

Molecular Weight

392.28 g/mol

IUPAC Name

trimethyl-[2-methyl-4-(methylcarbamoyloxy)-5-propan-2-ylphenyl]azanium;iodide

InChI

InChI=1S/C15H24N2O2.HI/c1-10(2)12-9-13(17(5,6)7)11(3)8-14(12)19-15(18)16-4;/h8-10H,1-7H3;1H

InChI Key

BYQKKYSINXQDEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](C)(C)C)C(C)C)OC(=O)NC.[I-]

Origin of Product

United States

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